molecular formula C13H14N2O2S B5760091 N',N'-diphenylmethanesulfonohydrazide

N',N'-diphenylmethanesulfonohydrazide

Cat. No.: B5760091
M. Wt: 262.33 g/mol
InChI Key: RUXSYXRLQWWZKD-UHFFFAOYSA-N
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Description

N’,N’-diphenylmethanesulfonohydrazide is an organic compound with the molecular formula C13H14N2O2S It is known for its unique chemical structure, which includes a sulfonohydrazide group attached to a diphenylmethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenylmethanesulfonohydrazide typically involves the reaction of diphenylmethane with sulfonyl hydrazide under controlled conditions. One common method includes the use of a sulfonyl chloride derivative, which reacts with hydrazine to form the sulfonohydrazide group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of N’,N’-diphenylmethanesulfonohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diphenylmethanesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N’,N’-diphenylmethanesulfonohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N’,N’-diphenylmethanesulfonohydrazide exerts its effects involves interactions with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also act as an inhibitor of certain enzymes, disrupting metabolic pathways and cellular processes.

Comparison with Similar Compounds

N’,N’-diphenylmethanesulfonohydrazide can be compared with other similar compounds such as:

    N’,N’-dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.

    N’,N’-dimethylacetamide (DMAc): Another solvent with similar properties to DMF.

    N’,N’-dimethylglycine: Used in biochemical research and as a dietary supplement.

Properties

IUPAC Name

N',N'-diphenylmethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-18(16,17)14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSYXRLQWWZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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